
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor, followed by the introduction of triple bonds through alkyne formation reactions. The hydroxyl groups are then introduced via selective oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkyne formation processes. These methods are scaled up from laboratory procedures, with adjustments to reaction conditions to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and triple bonds can participate in electrophilic and nucleophilic reactions, respectively. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-16-Chlorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
(2S)-16-Iodohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with an iodine atom instead of bromine.
(2S)-16-Fluorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Propiedades
Número CAS |
828270-17-3 |
|---|---|
Fórmula molecular |
C16H19BrO2 |
Peso molecular |
323.22 g/mol |
Nombre IUPAC |
(2S)-16-bromohexadec-15-en-3,5,13-triyne-1,2-diol |
InChI |
InChI=1S/C16H19BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-6,15H2/t16-/m0/s1 |
Clave InChI |
VNGBJHIEIWROOZ-INIZCTEOSA-N |
SMILES isomérico |
C(CCCC#CC#C[C@@H](CO)O)CCC#CC=CBr |
SMILES canónico |
C(CCCC#CC#CC(CO)O)CCC#CC=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
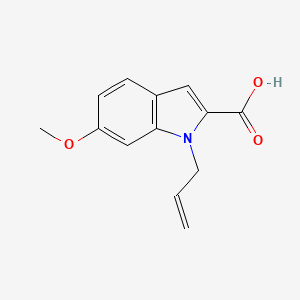
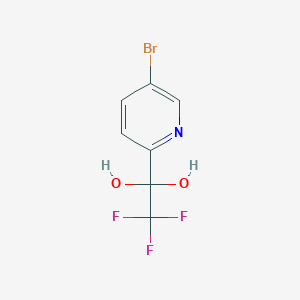
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
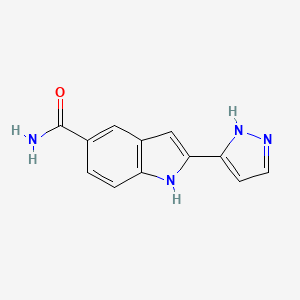
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
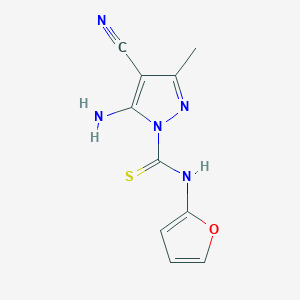
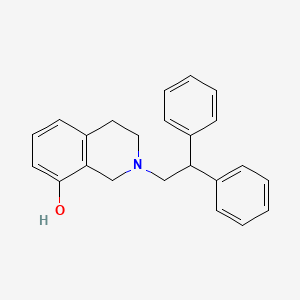
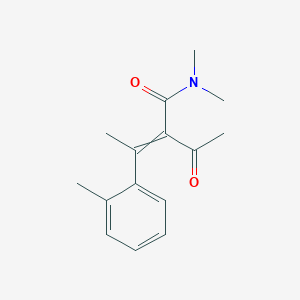
![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)
